6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to the pyridine ring at the 6-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this reaction, 2-chloro-4-methylpyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: A related compound with similar structural features but lacking the carboxylic acid group.
6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide: Another similar compound with an amide group instead of a carboxylic acid group.
Properties
IUPAC Name |
6-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-10(11(14)6-8)12-5-3-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHBSWKBBCFDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687593 |
Source
|
Record name | 6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258633-10-1 |
Source
|
Record name | 6-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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